1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is an organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a p-tolyl group attached to the nitrogen atom of the tetrahydroquinoline ring and an aldehyde group at the 6th position of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde typically involves the following steps:
Formation of the Tetrahydroquinoline Ring: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction using p-tolyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formylation: The aldehyde group can be introduced at the 6th position of the tetrahydroquinoline ring through a Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the tetrahydroquinoline ring can be substituted with various functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Electrophilic reagents such as bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid.
Reduction: 1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-methanol.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the electrophile used.
Scientific Research Applications
1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and metabolism, depending on its specific interactions with cellular components.
Comparison with Similar Compounds
Similar Compounds
1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline: Lacks the aldehyde group at the 6th position.
1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-methanol: Contains a primary alcohol group instead of an aldehyde group.
1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group.
Uniqueness
1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is unique due to the presence of both the p-tolyl group and the aldehyde group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
118621-45-7 |
---|---|
Molecular Formula |
C17H17NO |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3,4-dihydro-2H-quinoline-6-carbaldehyde |
InChI |
InChI=1S/C17H17NO/c1-13-4-7-16(8-5-13)18-10-2-3-15-11-14(12-19)6-9-17(15)18/h4-9,11-12H,2-3,10H2,1H3 |
InChI Key |
RHSNKQJVLNLSKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCCC3=C2C=CC(=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.